1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride
Description
Structural Characterization of 1-(Pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic Acid Hydrochloride
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound is characterized by a sophisticated arrangement of heterocyclic rings and functional groups that confer unique chemical properties to the compound. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride, which precisely describes the substitution pattern and stereochemical arrangement of the molecule.
The molecular formula of this compound is C₁₃H₁₈ClN₃O₂, with a molecular weight of 284 daltons. The structure features three distinct structural components: a pyrimidine ring, an octahydroindole (perhydroindole) bicyclic system, and a carboxylic acid functional group. The pyrimidine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, while the octahydroindole portion consists of a fully saturated bicyclic structure derived from the indole framework through complete hydrogenation of all aromatic bonds.
The carboxylic acid group is positioned at the 2-position of the indole ring system, creating a chiral center that contributes to the compound's stereochemical complexity. The hydrochloride salt form enhances the compound's water solubility and stability, making it more suitable for various analytical and research applications. The Chemical Abstracts Service registry number for this compound is 1461705-25-8, providing a unique identifier for database searches and chemical procurement.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₂ |
| Molecular Weight | 284.0 daltons |
| Chemical Abstracts Service Number | 1461705-25-8 |
| International Union of Pure and Applied Chemistry Name | 1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride |
| Number of Rings | 3 |
| Chiral Centers | Multiple |
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic analysis provides crucial insights into the three-dimensional structure and conformational preferences of this compound. X-ray crystallography techniques enable the determination of precise atomic positions, bond lengths, and bond angles within the crystal lattice structure. The crystallographic data reveals the spatial arrangement of the pyrimidine and octahydroindole rings, as well as the orientation of the carboxylic acid functional group relative to the bicyclic framework.
The three-dimensional conformation of the compound is significantly influenced by the saturated nature of the indole ring system, which allows for greater conformational flexibility compared to its aromatic counterparts. The octahydroindole bicyclic system adopts a chair-like conformation for the six-membered ring portion, while the five-membered ring component exhibits an envelope or half-chair conformation depending on the specific substitution pattern and crystal packing forces.
Conformational analysis studies demonstrate that the compound's three-dimensional structure allows for specific interactions with biological targets, which is critical for its function in medicinal chemistry applications. The spatial orientation of the pyrimidine ring relative to the indole framework creates a unique binding pocket geometry that can accommodate various molecular recognition events. The presence of multiple nitrogen atoms in different ring systems provides hydrogen bonding capabilities that contribute to the compound's binding affinity and selectivity.
The crystallographic disorder and molecular packing arrangements within the crystal lattice influence the overall stability and physical properties of the hydrochloride salt form. Crystal structure analysis reveals intermolecular hydrogen bonding networks between the carboxylic acid groups, chloride ions, and nitrogen atoms, which stabilize the crystal structure and affect the compound's solubility characteristics.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of proton and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen atoms present in the pyrimidine ring, octahydroindole framework, and carboxylic acid group.
The pyrimidine ring protons typically appear in the aromatic region of the spectrum, with chemical shifts ranging from 7.0 to 9.0 parts per million depending on the electronic environment and substitution pattern. The octahydroindole protons generate a complex multipicity pattern in the aliphatic region, with signals appearing between 1.0 and 4.0 parts per million. The carboxylic acid proton, when observable, appears as a broad signal in the downfield region around 10-12 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments within the molecule. The pyrimidine carbons exhibit characteristic chemical shifts in the aromatic region, while the saturated carbons of the octahydroindole system appear in the aliphatic region with distinct multiplicity patterns arising from carbon-hydrogen coupling interactions.
Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable the complete assignment of all proton and carbon signals within the molecule. These advanced techniques provide crucial information about through-bond and through-space connectivities that confirm the proposed molecular structure and stereochemical assignments.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine Protons | 7.0-9.0 | Doublet/Singlet |
| Octahydroindole Protons | 1.0-4.0 | Complex Multiplet |
| Carboxylic Acid Proton | 10.0-12.0 | Broad Singlet |
| Pyrimidine Carbons | 120-160 | Various |
| Aliphatic Carbons | 20-80 | Various |
Fourier-Transform Infrared Vibrational Profiling
Fourier-Transform Infrared spectroscopy provides detailed information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The infrared spectrum exhibits distinct absorption bands corresponding to the various functional groups within the molecule, including carbon-hydrogen stretching vibrations, carbon-carbon stretching modes, and heteroatom-containing functional groups.
The carboxylic acid functional group generates characteristic absorption bands in the infrared spectrum, with the carbonyl stretching vibration appearing around 1700-1750 wavenumbers and the hydroxyl stretching vibration observed as a broad absorption between 2500-3500 wavenumbers. The pyrimidine ring system contributes aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, along with carbon-nitrogen stretching modes characteristic of heterocyclic aromatic systems.
The octahydroindole framework exhibits aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, with multiple overlapping bands corresponding to the various methylene and methine groups present in the saturated bicyclic system. The nitrogen-hydrogen stretching vibrations associated with the secondary amine functionality appear in the 3200-3400 wavenumber region as medium-intensity absorption bands.
The hydrochloride salt formation influences the infrared spectrum through the presence of ionic interactions and hydrogen bonding networks that affect the vibrational frequencies of nearby functional groups. The chloride ion association with the protonated nitrogen centers creates characteristic spectral features that distinguish the hydrochloride salt from the free base form of the compound.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through analysis of characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the protonated molecular ion of the hydrochloride salt form. The fragmentation pattern reveals systematic losses of specific molecular fragments that provide insight into the compound's structural organization and bonding patterns.
The primary fragmentation pathways involve cleavage of the bonds connecting the pyrimidine ring to the octahydroindole framework, resulting in characteristic fragment ions that correspond to the individual ring systems. Loss of the carboxylic acid group through decarboxylation generates a significant fragment ion at mass-to-charge ratio 240, while retention of the carboxylic acid functionality with loss of the pyrimidine moiety produces complementary fragment ions in the lower mass range.
Secondary fragmentation processes involve ring-opening reactions within the octahydroindole bicyclic system, generating smaller fragment ions that provide additional structural confirmation. The saturated nature of the indole framework influences the fragmentation behavior compared to aromatic indole derivatives, with different bond cleavage patterns observed due to the altered electronic structure.
Tandem mass spectrometry techniques enable detailed analysis of specific fragmentation pathways through collision-induced dissociation experiments. These advanced techniques provide definitive structural confirmation and can distinguish between potential isomeric compounds with similar molecular weights but different connectivity patterns.
| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 284 | Complete Molecule | Variable |
| Decarboxylated Fragment | 240 | Minus Carboxylic Acid | High |
| Pyrimidine Fragment | 95 | Pyrimidine Ring | Medium |
| Octahydroindole Fragment | 126 | Bicyclic Core | Medium |
| Base Peak | Variable | Most Stable Fragment | 100% |
Properties
IUPAC Name |
1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c17-12(18)11-8-9-4-1-2-5-10(9)16(11)13-14-6-3-7-15-13;/h3,6-7,9-11H,1-2,4-5,8H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFOYOFWAKTBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Intermediate Compound
- React 1-(1-cyclohexen-1-yl)-pyrrolidine (or analogues such as 1-(1-tetrahydrobenzene-1-yl)-tetramethyleneimine) with 3-halo-L-serine (halo = F, Cl, Br, I) in a nonionic polar solvent such as dimethylformamide (DMF) or acetonitrile.
- The molar ratio of amine to 3-halo-L-serine is typically between 1:1 and 1:10, with a preferred ratio around 1:1 to 1:1.2.
- Reaction temperature is maintained between 10°C and 40°C, preferably 20–30°C.
- The solvent volume is 1 to 10 times the total weight of reactants, preferably 3 to 4 times.
- After stirring for about 24 hours, the reaction mixture is concentrated, acidified (e.g., with 37% hydrochloric acid), and extracted with ethyl acetate.
- Drying and solvent removal yield an intermediate compound (IV), often a halo-substituted amino acid derivative with protecting groups on the amino function.
Step 2: Cyclization
- The intermediate is cyclized by refluxing in boiling hydrochloric acid solution (e.g., 2 mol/L HCl) for about 1 hour.
- This step forms the bicyclic octahydroindole ring system.
Step 3: Catalytic Hydrogenation
- The cyclized product is dissolved in glacial acetic acid.
- Hydrogenation is carried out using a palladium on carbon (Pd/C) catalyst, typically 10% Pd/C.
- Hydrogen pressure ranges from 0.1 MPa to 5 MPa, commonly around 1.5 MPa.
- The reaction proceeds until hydrogen uptake ceases, indicating saturation of the ring system.
Step 4: Isolation and Purification
- The catalyst is filtered off.
- The filtrate is concentrated under reduced pressure.
- The residue is recrystallized from solvents such as chloroform/isopropyl ether to yield the target compound as a white crystalline powder.
- The final product is obtained as the hydrochloride salt with high purity (e.g., >98% by HPLC), melting point around 255–260°C, and specific optical rotation consistent with the desired stereochemistry.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Intermediate formation | 10–40°C, DMF solvent, 24 h | ~81.5 | Molar ratio amine:serine ~1:1–1.2 |
| Cyclization | Reflux in 2 M HCl, 1 h | Not isolated separately | Efficient ring closure |
| Hydrogenation | Pd/C catalyst, 1.5 MPa H2, glacial acetic acid | ~82.6 | Complete saturation of ring system |
| Final purification | Recrystallization from chloroform/isopropyl ether | - | Purity >98%, mp 255–260°C, optical rotation -46° to -48° |
Alternative Methods and Improvements
- Some methods use catalytic hydrogenation with other catalysts such as platinum, ruthenium, nickel, or lawrencium complexes, but Pd/C is preferred for cost and efficiency.
- Direct reduction methods and ethyl ester reduction routes exist but tend to be longer and less economical.
- Use of different protecting groups (e.g., ethanoyl, tert-butyloxycarbonyl) on amino groups can be employed depending on downstream synthetic needs.
- The process is scalable and designed to minimize hazardous waste and cost, suitable for commercial production.
Research Findings and Advantages
- The described method overcomes earlier challenges of low total recovery and long synthesis steps.
- The use of commercially available starting materials and relatively mild reaction conditions reduces costs.
- The stereochemistry is well controlled, yielding the (2S, 3aS, 7aS) isomer predominantly.
- The process is robust, with reproducible yields above 80% in key steps.
- The final hydrochloride salt is stable and of high purity, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Compound 1 : 1,2,3,6-Tetrahydro-4-pyridinecarboxylic Acid Hydrochloride (CAS 68547-97-7)
- Molecular Formula: C6H10ClNO2
- Key Features : A partially saturated pyridine ring (tetrahydro) with a carboxylic acid group.
- Comparison :
Compound 2 : 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride (CAS 1808532-55-9)
- Molecular Formula : C8H8Cl2N4O2
- Key Features : Imidazole ring substituted with pyrimidine and carboxylic acid, as a dihydrochloride salt.
- Comparison :
Compound 3 : (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride (CAS 145641-35-6)
- Molecular Formula: C17H22ClNO2
- Key Features : Octahydroindole core with a phenylmethyl ester substituent.
- Absence of pyrimidine limits interactions with pyrimidine-binding targets .
Data Table: Key Properties of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Salt Form |
|---|---|---|---|---|---|---|
| Target Compound | Not Provided | C12H16ClN3O2* | ~270.5 | Octahydroindole | Pyrimidin-2-yl, carboxylic acid | Hydrochloride |
| 1,2,3,6-Tetrahydro-4-pyridinecarboxylic Acid | 68547-97-7 | C6H10ClNO2 | 171.6 | Tetrahydro-pyridine | Carboxylic acid | Hydrochloride |
| 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid | 1808532-55-9 | C8H8Cl2N4O2 | 263.08 | Imidazole | Pyrimidin-2-yl, carboxylic acid | Dihydrochloride |
| Octahydroindole-2-carboxylic Acid Phenylmethyl Ester | 145641-35-6 | C17H22ClNO2 | 307.82 | Octahydroindole | Phenylmethyl ester | Hydrochloride |
*Inferred based on structural analysis.
Research Implications
- Metabolic Stability : The saturated octahydroindole core in the target compound likely reduces oxidative metabolism compared to unsaturated analogs like tetrahydro-pyridine .
- Target Binding : The pyrimidine group may mimic nucleotide bases, enabling interactions with enzymes such as kinases or CD38 (a NAD+-metabolizing enzyme), as suggested by CD38-related reagents in .
- Solubility : The hydrochloride salt balances lipophilicity and aqueous solubility, whereas dihydrochloride salts (e.g., Compound 2) might offer higher solubility but require adjusted formulation strategies .
Biological Activity
1-(Pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₇N₃O₂ and a CAS number of 1461705-25-8. It features a pyrimidine ring attached to an octahydroindole framework, which is known for its diverse biological activities.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of derivatives related to octahydroindole compounds. For instance, certain indole-2-carboxamides demonstrated significant inhibitory effects on cancer cell lines, with GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer types . The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic markers such as Caspases and Bcl2 family proteins .
The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in cell proliferation and survival pathways. For example, compounds derived from this scaffold have been shown to inhibit cyclin-dependent kinases (CDK) and epidermal growth factor receptors (EGFR), which are critical in cancer progression .
PPARγ Modulation
Additionally, related compounds have been identified as potent selective modulators of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. This suggests potential applications in treating metabolic disorders like type 2 diabetes .
Study on Indole Derivatives
A study focusing on indole derivatives, including octahydroindole compounds, reported that specific modifications at the C2 position significantly enhanced their biological activity against integrase enzymes related to HIV replication. The optimized derivatives exhibited IC50 values as low as 0.13 μM, indicating strong inhibitory effects .
Synthesis and Evaluation
The synthesis of these compounds typically involves reactions with various carboxylic acid derivatives and nucleophiles under controlled conditions to yield the desired products. The biological evaluation often includes in vitro assays against cancer cell lines and metabolic pathways .
Data Tables
| Compound | Structure | Biological Activity | IC50/ GI50 Values |
|---|---|---|---|
| This compound | Structure | Antiproliferative | GI50: 0.95 - 1.50 µM |
| Indole Derivative 5e | - | CDK Inhibition | GI50: 1.05 µM |
| PPARγ Modulator | - | Metabolic Regulation | Effective in db/db mouse model |
Q & A
Basic: What is the recommended methodology for synthesizing 1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride?
Answer:
The compound can be synthesized via condensation reactions using reflux conditions. For example, a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives and aminothiazol-4(5H)-one in acetic acid under reflux (3–5 hours) yields crystalline products. Sodium acetate is often used as a catalyst, followed by recrystallization from DMF/acetic acid to purify the product .
Basic: How should this compound be stored to maintain stability during research?
Answer:
For long-term stability, store the powder at -20°C for up to 3 years. When dissolved in solvent, store at -80°C for 1 year to prevent degradation. Avoid repeated freeze-thaw cycles to preserve structural integrity .
Basic: What analytical techniques are critical for characterizing its purity and stereochemistry?
Answer:
- Hydrogen Bond Analysis: Determine hydrogen bond donor/acceptor counts (e.g., 3 donors and 3 acceptors) using computational tools or NMR .
- Stereochemical Confirmation: Use X-ray crystallography or chiral HPLC to verify the three defined stereocenters (2R, 3aS, 7aR configuration) .
- Polar Surface Area: Calculate topological polar surface area (~49.3 Ų) to assess solubility and membrane permeability .
Advanced: How can factorial design optimize synthesis yield and reduce experimental variables?
Answer:
Implement a full factorial design to evaluate critical parameters (e.g., temperature, catalyst concentration, reaction time). For example:
- Variables: Reflux time (3–5 hours), acetic acid volume (50–100 mL), sodium acetate molar ratio (1:1–1:2).
- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions, reducing trial-and-error experiments .
Advanced: What computational strategies predict reaction pathways for derivatives of this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction intermediates and transition states.
- Machine Learning: Train models on existing reaction datasets to predict feasible synthetic routes for novel analogs (e.g., substituting pyrimidine or indole moieties) .
- In Silico Screening: Apply molecular docking to prioritize derivatives with potential enzyme-binding affinity .
Advanced: How do stereochemical variations impact biological activity, and how can they be analyzed?
Answer:
- Stereoisomer Synthesis: Prepare enantiomers via chiral catalysts or resolution techniques (e.g., diastereomeric salt formation) .
- Biological Assays: Compare IC₅₀ values across isomers in target-specific assays (e.g., xanthine oxidase inhibition studies). For example, (2S,3aR,7aS) configurations may show enhanced activity due to steric complementarity with enzyme active sites .
Advanced: How should researchers resolve contradictions in mechanistic data during reaction studies?
Answer:
- Cross-Validation: Combine experimental kinetics (e.g., rate constants) with computational simulations (e.g., Gibbs free energy profiles) to identify discrepancies .
- Isotope Labeling: Use ¹³C or ²H isotopes to trace reaction pathways and confirm intermediate structures .
- Peer-Review Collaboration: Share conflicting data with computational chemists to refine theoretical models .
Advanced: What strategies evaluate the compound’s potential as a kinase or enzyme inhibitor?
Answer:
- Structural Analog Design: Synthesize analogs with modified pyrimidine or indole groups (e.g., halogenation or methylation) to enhance target binding .
- In Vitro Screening: Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of kinases like JAK2 or EGFR .
- ADMET Profiling: Assess metabolic stability (e.g., microsomal half-life) and toxicity (e.g., Ames test) to prioritize lead candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
